3-Acetyl-5-bromo-7-chloroindole
Description
Significance of Indole (B1671886) Derivatives in Chemical and Biological Research
Indole and its derivatives are of paramount importance in the fields of medicinal chemistry and materials science. nih.govnih.gov The indole nucleus is a "privileged structure," meaning it is a common framework in many biologically active compounds and approved drugs. nih.gov This includes essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin, as well as potent alkaloids and pharmaceuticals with applications ranging from anti-inflammatory to anticancer and antiviral therapies. nih.govnih.govsigmaaldrich.com
The journey into indole chemistry began in the 19th century with the investigation of the dye indigo. chemsigma.com A pivotal moment came in 1866 when Adolf von Baeyer first synthesized the parent indole by reducing oxindole (B195798) with zinc dust. chemsigma.commdpi.com This discovery paved the way for the development of numerous synthetic methods. Among the most enduring and versatile is the Fischer indole synthesis, developed in 1883 by Emil Fischer, which remains a principal method for preparing substituted indoles. chemsigma.com In the 20th century, methods like the Leimgruber-Batcho indole synthesis were introduced, offering high yields and becoming particularly popular within the pharmaceutical industry for creating specifically substituted indoles. researchgate.net The functionalization of the indole ring, particularly through electrophilic substitution which favors the C3 position, is a central theme in its chemistry. mdpi.com
The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the indole scaffold is a powerful strategy for modulating a molecule's properties. Halogenation can profoundly influence biological activity, often leading to enhanced potency. researchgate.net This is attributed to changes in physicochemical characteristics such as lipophilicity, metabolic stability, bioavailability, and binding affinity to biological targets. researchgate.net Furthermore, halogenated indoles serve as versatile synthetic intermediates. nih.gov The carbon-halogen bond provides a reactive site for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of more complex molecular architectures. nih.gov
The acetyl group (–COCH₃) is another key substituent in indole chemistry. When positioned at the C3 carbon, it acts as an electron-withdrawing group, influencing the electronic properties of the entire indole ring system. 3-Acetylindole (B1664109) itself is a crucial starting material for the synthesis of a multitude of bioactive natural products and indole alkaloids, including meridianins and chuangxinmycin. sigmaaldrich.com The acetyl group's carbonyl functionality is a site for various chemical transformations, such as condensations and reductions, allowing for further molecular diversification. Moreover, acylation at the indole nitrogen (N1 position) is a common strategy for protecting the indole ring during synthesis or for creating N-acylindole motifs found in several pharmaceuticals.
Overview of the 3-Acetyl-5-bromo-7-chloroindole Structure within Indole Chemistry
While extensive literature exists for a wide array of substituted indoles, specific research on this compound is not widely documented in publicly available scientific databases. However, its structure can be analyzed, and its properties can be inferred based on established principles of indole chemistry and the known effects of its constituent functional groups.
This compound is classified as a dihalogenated 3-acetylindole. It is an aromatic heterocyclic compound built on the 1H-indole core. The key structural features include:
An indole ring system , providing the foundational bicyclic aromatic structure.
An acetyl group at the C3 position of the pyrrole (B145914) ring.
A bromine atom at the C5 position of the benzene (B151609) ring.
A chlorine atom at the C7 position of the benzene ring.
These substitutions create a unique electronic and steric environment on the indole scaffold.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₇BrClNO |
| Molecular Weight | 288.53 g/mol |
| IUPAC Name | 1-(5-bromo-7-chloro-1H-indol-3-yl)ethan-1-one |
| SMILES | CC(=O)C1=CNC2=C1C=C(Br)C=C2Cl |
| InChI Key | YQZZQXRPMGTKSE-UHFFFAOYSA-N |
| CAS Number | Not available in public databases |
The specific arrangement of substituents in this compound suggests a rich and varied chemical reactivity profile.
Potential Chemical Reactivity:
The 3-Acetyl Group: The electron-withdrawing nature of the acetyl group deactivates the pyrrole ring toward further electrophilic substitution. However, its carbonyl group is a prime site for nucleophilic attack, enabling reactions like reduction to an alcohol, or condensation reactions to form larger structures.
The Benzene Ring Halogens: The bromine at C5 and chlorine at C7 significantly influence the reactivity of the benzene portion of the indole. Both are electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution. These halogens are valuable handles for synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. The differential reactivity between the C-Br and C-Cl bonds could potentially allow for selective functionalization at either the C5 or C7 position.
The Indole Nitrogen (N-H): The proton on the indole nitrogen is acidic and can be removed by a base. The resulting indolyl anion can then be alkylated or acylated, providing a route to N-substituted derivatives.
Potential for Biological Interactions: The combination of a 3-acetyl group and dual halogenation at positions 5 and 7 creates a molecule with significant potential for biological activity. Halogen atoms are known to increase lipophilicity, which can enhance membrane permeability and improve oral absorption of drug candidates. researchgate.net They can also form halogen bonds, which are specific non-covalent interactions that can contribute to a compound's binding affinity for a protein target. Many halogenated marine indole alkaloids exhibit potent biological effects. researchgate.net Likewise, the 3-acetylindole framework is a common feature in compounds with anti-inflammatory, antimicrobial, and anticancer properties. sigmaaldrich.com Therefore, this compound represents a scaffold of interest for screening in various biological assays to explore its therapeutic potential. However, without direct experimental data, any specific biological role remains speculative.
An in-depth exploration of the synthetic pathways leading to this compound and its analogs reveals a variety of sophisticated chemical strategies. These methods focus on both the initial construction of the core indole structure with its halogen substituents and the precise, regioselective introduction of these halogens onto pre-existing indole scaffolds.
Structure
3D Structure
Properties
Molecular Formula |
C10H7BrClNO |
|---|---|
Molecular Weight |
272.52 g/mol |
IUPAC Name |
1-(5-bromo-7-chloro-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C10H7BrClNO/c1-5(14)8-4-13-10-7(8)2-6(11)3-9(10)12/h2-4,13H,1H3 |
InChI Key |
WDDMLFBCNZWAED-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=C(C=C2Cl)Br |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 3 Acetyl 5 Bromo 7 Chloroindole
Reactions Involving the Acetyl Group at Position 3
The acetyl group is a versatile handle for a variety of chemical transformations, including reductions, condensations, and oxidations.
The carbonyl of the acetyl group can be selectively reduced to either a secondary alcohol or fully reduced to an ethyl group, providing access to different classes of indole (B1671886) derivatives.
Reduction to a Hydroxyl Group: The reduction of a 3-acetylindole (B1664109) to the corresponding 1-(1H-indol-3-yl)ethanol derivative is a common transformation. While specific studies on the 5-bromo-7-chloro substituted version are not widely documented, the reaction on the parent 3-acetylindole is well-established. Treatment with mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium borohydride (LiBH₄) typically yields the secondary alcohol. For example, the reaction of 3-acetylindole with LiBH₄ can produce 1-(1H-indol-3-yl)ethanol. researchgate.net Enzymatic reductions are also known to produce the chiral (R)-alcohol with high enantioselectivity. researchgate.net
Reduction to an Alkyl Group: More vigorous reduction conditions can convert the acetyl group directly to an ethyl group. The use of LiBH₄ in refluxing THF or reduction with diborane (B8814927) (B₂H₆) has been shown to yield 3-ethylindole from 3-acetylindole. researchgate.net Another method involves the reduction of an N-protected intermediate, such as 1-(phenylsulfonyl)-3-acetylindole, with sodium borohydride in trifluoroacetic acid to furnish the 3-ethyl derivative. researchgate.net
Table 1: Representative Carbonyl Reduction Reactions on 3-Acetylindoles
The α-methyl protons of the acetyl group are acidic and can be deprotonated to form an enolate, which can then participate in various condensation reactions. libretexts.orgmasterorganicchemistry.com
Aldol (B89426) Condensation: Base-catalyzed aldol condensation of 3-acetylindoles with various aromatic aldehydes is a well-documented method for synthesizing indole-containing chalcones (α,β-unsaturated ketones). thepharmajournal.compressbooks.pub For instance, reacting 3-acetylindole with substituted benzaldehydes in the presence of aqueous NaOH in methanol (B129727) leads to the formation of 3-aryl-1-(1H-indol-3-yl)prop-2-en-1-one derivatives. thepharmajournal.com These chalcones are valuable intermediates for synthesizing other heterocyclic systems like pyrazolines. thepharmajournal.com
Mannich Reaction: The Mannich reaction is another key transformation involving the acetyl group. While typically performed on the indole ring itself at the C3 position, reactions can also occur at the α-carbon of a 3-acetyl group. chemtube3d.com For example, 1-(4-fluorobenzoyl)-3-acetylindole undergoes a Mannich reaction with paraformaldehyde and various 1-arylpiperazines to yield β-amino ketone derivatives. researchgate.net
Table 2: Condensation Reactions Starting from 3-Acetylindole
The Baeyer-Villiger oxidation converts ketones into esters through the insertion of an oxygen atom. wikipedia.orgnih.gov This reaction, when applied to 3-Acetyl-5-bromo-7-chloroindole, would be expected to yield the corresponding 5-bromo-7-chloro-1H-indol-3-yl acetate (B1210297). The reaction is typically performed using peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) or peroxyacetic acid. sigmaaldrich.com
The migratory aptitude of the groups attached to the ketone determines the regioselectivity of the oxidation. The general order of migration preference is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org In the case of 3-acetylindole, the two groups are the indol-3-yl group (an aryl group) and a methyl group. Based on this trend, the indol-3-yl group would preferentially migrate, leading to the formation of the acetate ester. This transformation provides a route to 3-hydroxyindole derivatives upon subsequent hydrolysis.
Transformations at the Bromo and Chloro Positions
The C5-bromo and C7-chloro substituents are ideal handles for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. A key aspect of these reactions is the potential for regioselectivity, given the different reactivity of C-Br and C-Cl bonds.
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organoboron compound and an organic halide. libretexts.org In the context of this compound, this reaction can be used to introduce aryl or vinyl substituents at the halogenated positions.
A critical consideration is the relative reactivity of the C-Br versus the C-Cl bond. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > OTf > Cl. libretexts.orgwenxuecity.com This established trend strongly suggests that a Suzuki-Miyaura reaction on this compound would occur selectively at the more reactive C5-bromo position, leaving the C7-chloro position intact for potential subsequent functionalization. acs.orgrsc.org This chemoselectivity has been demonstrated in related dihalogenated heterocyclic systems, such as 2-bromo-5-chlorothiophene, which couples exclusively at the bromo position. acs.org
Catalyst systems, typically involving a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine (B1218219) ligand (e.g., SPhos, XPhos, RuPhos), are crucial for achieving high yields, especially when coupling less reactive chlorides or challenging heteroaryl substrates. acs.orgacs.orgnih.gov
Table 3: Regioselectivity in Suzuki-Miyaura Coupling of Dihaloarenes
Heck Reaction: The Heck reaction couples aryl or vinyl halides with alkenes to form substituted alkenes. organic-chemistry.orglibretexts.org Similar to the Suzuki coupling, the reaction on this compound is expected to show high selectivity for the C-Br bond over the C-Cl bond. acs.orgdiva-portal.org Studies on the Heck reaction of halo-indoles and even unprotected halo-tryptophans have demonstrated successful coupling at the bromo- and iodo-positions, while chloro-positions are generally unreactive under the same conditions. nih.gov This allows for the selective introduction of vinyl groups at the C5 position.
Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-cocatalyzed coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is a cornerstone for creating C(sp²)-C(sp) bonds. The reactivity trend (I > Br > Cl) is also operative here, ensuring that selective coupling of an alkyne would occur at the C5-bromo position of this compound. nih.gov This provides a reliable method to synthesize 5-alkynyl-7-chloroindole derivatives, which are versatile building blocks for further chemistry.
Table of Compounds
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Indoles
Nucleophilic aromatic substitution (SNAr) presents a valuable strategy for the functionalization of halogenated indoles like this compound. In contrast to electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com For this reaction to proceed, the aromatic ring must be rendered electron-deficient, a condition often met by the presence of electron-withdrawing groups. masterorganicchemistry.com
In the context of this compound, the acetyl group at the 3-position and the inherent electron-withdrawing nature of the indole nucleus facilitate SNAr reactions. The halogens at the 5- and 7-positions serve as potential leaving groups. The relative reactivity of the halogens in SNAr generally follows the trend F > Cl > Br > I, which is counterintuitive to the trend of leaving group ability in other substitution reactions. However, in SNAr, the rate-determining step is often the initial nucleophilic attack, which is favored by more electronegative halogens that increase the electrophilicity of the carbon to which they are attached. masterorganicchemistry.com
Research has demonstrated the successful application of SNAr in modifying similar heteroaryl scaffolds. For instance, the reaction of amines with 2,4-dinitrofluorobenzene is a classic example of SNAr. masterorganicchemistry.com More relevant to the subject compound, studies on 5-bromo-1,2,3-triazines have shown their reactivity with phenols in SNAr reactions, highlighting the potential for similar transformations on brominated indoles. researchgate.netnih.gov
Table 1: Factors Influencing Nucleophilic Aromatic Substitution (SNAr)
| Factor | Description |
| Electron-Withdrawing Groups | Groups like -NO₂, -CN, and -C(O)R decrease the electron density of the aromatic ring, making it more susceptible to nucleophilic attack. |
| Leaving Group | The nature of the halogen influences the reaction rate. Fluorine is often the best leaving group in SNAr due to its high electronegativity. |
| Nucleophile | The strength and nature of the nucleophile play a crucial role. Common nucleophiles include alkoxides, amines, and thiols. |
| Solvent | Polar aprotic solvents are typically used to solvate the cation and leave the nucleophile more reactive. |
Halogen-Metal Exchange Reactions
Halogen-metal exchange is a powerful and widely utilized transformation in organic synthesis for the preparation of organometallic reagents. wikipedia.org This reaction involves the exchange of a halogen atom in an organic halide with a metal from an organometallic reagent, most commonly lithium. wikipedia.org For this compound, this reaction offers a regioselective pathway to introduce a metal at the position of the halogen, which can then be reacted with a variety of electrophiles.
The general reactivity trend for halogen-metal exchange is I > Br > Cl > F. wikipedia.org Therefore, in this compound, the bromine at the 5-position would be expected to undergo exchange more readily than the chlorine at the 7-position. This reaction is typically carried out at low temperatures, often around -78 °C to -100 °C, using alkyllithium reagents such as n-butyllithium or t-butyllithium. tcnj.edu The resulting aryllithium species is a potent nucleophile and can be trapped with various electrophiles to introduce a wide range of functional groups. ias.ac.in
Studies have shown that halogen-metal exchange can be performed chemoselectively in the presence of other reactive functional groups, provided the reaction is conducted at sufficiently low temperatures. tcnj.edu For instance, the successful exchange on bromoaryl-substituted β-lactams without cleavage of the strained lactam ring highlights the potential for selective modification of this compound. tcnj.edu
A combination of isopropylmagnesium chloride and n-butyllithium has been developed to facilitate bromine-metal exchange on bromoheterocycles that contain acidic protons, which could be relevant for modifications at the indole N-H. nih.gov
Reactivity of the Indole Nitrogen (N1)
The nitrogen atom of the indole ring (N1) possesses a lone pair of electrons and can act as a nucleophile or be deprotonated to form a potent nucleophile.
N-Alkylation and N-Acylation Reactions
The indole nitrogen can be readily alkylated or acylated under basic conditions. N-alkylation is typically achieved by treating the indole with an alkyl halide in the presence of a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). mdpi.comdiva-portal.org The choice of base and solvent can influence the reaction's efficiency. For instance, a study on the alkylation of NH-1,2,3-triazoles demonstrated that using K₂CO₃ in DMF at low temperatures led to regioselective N-alkylation. organic-chemistry.org
N-acylation can be accomplished using acylating agents like acid chlorides or anhydrides in the presence of a base. The acetyl group already present at the 3-position of the title compound is an example of an acylation product, though it is on a carbon atom. Similar principles apply to the nitrogen atom.
Protection and Deprotection Strategies
To prevent unwanted reactions at the indole nitrogen during synthetic transformations at other positions of the molecule, it is often necessary to protect this nitrogen. A variety of protecting groups are available for the indole nitrogen, with the choice depending on the stability of the protecting group to the subsequent reaction conditions and the ease of its removal.
Common protecting groups for the indole nitrogen include:
Sulfonyl groups: Tosyl (Ts) and benzenesulfonyl (Bs) groups are robust and stable to many reaction conditions.
Carbamates: tert-Butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are widely used and can be removed under specific conditions.
Alkoxymethyl groups: Methoxymethyl (MOM) and (trimethylsilyl)ethoxymethyl (SEM) are also employed.
Deprotection strategies are specific to the protecting group used. For example, Boc groups are typically removed under acidic conditions, while tosyl groups often require reductive cleavage.
Electrophilic and Nucleophilic Substitution Patterns on the Indole Ring System
The indole ring system is generally electron-rich and thus prone to electrophilic substitution. However, the presence of the electron-withdrawing acetyl group at C3 and the halogens at C5 and C7 modifies this reactivity.
Directed Ortho Metalation (DoM) Strategies
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. organic-chemistry.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting lithiated species can then react with various electrophiles. organic-chemistry.org
In the case of this compound, the acetyl group at the 3-position could potentially act as a directing group, facilitating metalation at the C2 or C4 position. However, the reactivity of the C-H bonds on the indole ring must be considered in competition with halogen-metal exchange.
Strong directing metalation groups often contain heteroatoms that can chelate the lithium cation. While an acetyl group is not the strongest DMG, it can still influence the regioselectivity of lithiation. The competition between DoM and halogen-metal exchange is a critical consideration in designing synthetic routes for this molecule. In some cases, halogen-metal exchange is faster than deprotonation, leading to lithiation at the site of the halogen. ias.ac.inrsc.org
Table 2: Summary of Potential Reactions on this compound
| Reaction Type | Position(s) | Reagents and Conditions | Potential Products |
| Nucleophilic Aromatic Substitution (SNAr) | C5, C7 | Nucleophile (e.g., R-O⁻, R₂NH), polar aprotic solvent | 3-Acetyl-5-substituted-7-chloroindole or 3-Acetyl-5-bromo-7-substituted-indole |
| Halogen-Metal Exchange | C5 | Alkyllithium (e.g., n-BuLi), low temperature (-78 °C), then electrophile (E⁺) | 3-Acetyl-5-E-7-chloroindole |
| N-Alkylation | N1 | Alkyl halide (R-X), base (e.g., NaH, K₂CO₃), solvent (e.g., DMF, THF) | 1-R-3-Acetyl-5-bromo-7-chloroindole |
| N-Acylation | N1 | Acylating agent (e.g., R-COCl), base | 1-Acyl-3-Acetyl-5-bromo-7-chloroindole |
| Directed Ortho Metalation (DoM) | C2 or C4 | Organolithium reagent, then electrophile (E⁺) | 2-E- or 4-E-3-Acetyl-5-bromo-7-chloroindole |
Regioselectivity in Further Functionalization
The introduction of new functional groups onto the this compound scaffold is a nuanced process, dictated by the electronic and steric properties of the existing substituents. The indole ring is an electron-rich heterocycle, generally prone to electrophilic substitution, with the C3 position being the most reactive in unsubstituted indole. However, the presence of an acetyl group at this position fundamentally alters this reactivity pattern.
The acetyl group at the C3 position is a meta-directing, deactivating group. This deactivation of the pyrrole (B145914) ring shifts the focus of electrophilic attack to the benzene (B151609) portion of the indole. Concurrently, the bromine at C5 and chlorine at C7, both halogens, are deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho- and para-directing for electrophilic aromatic substitution due to resonance effects.
Considering the directing effects of all three substituents:
The 3-acetyl group deactivates the entire ring but primarily directs incoming electrophiles to the C4 and C6 positions of the indole nucleus.
The 5-bromo group directs incoming electrophiles to the C4 and C6 positions.
The 7-chloro group directs incoming electrophiles to the C4 and C6 positions.
Therefore, for electrophilic substitution reactions, the C4 and C6 positions are the most likely sites for functionalization. The precise outcome can be influenced by the nature of the electrophile and the reaction conditions. For instance, in a related compound, 3-acetyl-5-hydroxyindole, bromination has been observed to occur selectively at the C6 position, while a Mannich reaction occurs at the C4 position wuxiapptec.com. This demonstrates that subtle electronic and steric factors, as well as the specific mechanism of the reaction, can lead to different regiochemical outcomes wuxiapptec.com.
In the context of this compound, the C4 position is flanked by the C3-acetyl and C5-bromo groups, which could present steric hindrance to bulky electrophiles. The C6 position, situated between the C5-bromo and C7-chloro groups, might also experience steric crowding. Computational studies on similar systems suggest that the relative energies of the Wheland intermediates, which are key to determining regioselectivity, can be influenced by these steric interactions wuxiapptec.com.
Furthermore, palladium-catalyzed C-H functionalization reactions have been shown to be effective for the arylation of 3-acetylindoles at the C4 position. nih.govacs.org This method often utilizes a directing group to achieve high regioselectivity. In the case of 3-acetylindoles, the acetyl group itself can act as a directing group, favoring functionalization at the C4 position. nih.govacs.org
Nucleophilic substitution reactions, particularly the displacement of the halogen substituents, are also a potential pathway for derivatization. The bromine at C5 and chlorine at C7 can be replaced by various nucleophiles, often facilitated by transition metal catalysis, such as in Suzuki or Heck cross-coupling reactions. The relative reactivity of the C-Br versus the C-Cl bond would depend on the specific reaction conditions, though typically the C-Br bond is more reactive in such cross-coupling reactions.
Lack of Publicly Available Spectroscopic Data for this compound Prevents Detailed Analysis
Despite a comprehensive search for the spectroscopic and analytical characterization data of the chemical compound this compound, no specific experimental data for ¹H NMR, ¹³C NMR, or mass spectrometry is publicly available. As a result, the generation of a detailed scientific article as per the requested outline is not possible at this time.
Searches conducted using the compound name and its CAS number (1781461-43-5) across various scientific databases and public domains did not yield any publications or datasets containing the necessary experimental results for a thorough analysis. The available information is largely limited to listings by chemical suppliers and general descriptions of the analytical methodologies themselves, without application to this specific compound.
The structural elucidation and characterization of a chemical compound rely heavily on the interpretation of its spectroscopic data. Without access to the primary ¹H NMR, ¹³C NMR, and mass spectra, a scientifically accurate and informative article detailing the methodologies and research findings for this compound cannot be compiled. The creation of data tables and the discussion of detailed research findings are contingent on the availability of this foundational information.
Therefore, until the spectroscopic and analytical data for this compound becomes publicly accessible in scientific literature or databases, a comprehensive article on its characterization remains unfeasible.
Spectroscopic and Analytical Characterization Methodologies
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectroscopic methods provide critical insights into the functional groups and electronic properties of a molecule.
Characteristic Vibrational Frequencies of Functional Groups (e.g., C=O, N-H, C-Halogen)
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 3-Acetyl-5-bromo-7-chloroindole, the IR spectrum would be expected to exhibit several characteristic absorption bands corresponding to its key functional groups.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) |
| N-H Stretch | 3200-3500 |
| Aromatic C-H Stretch | >3000 |
| Carbonyl (C=O) Stretch | 1630-1680 |
| C-Cl Stretch | 600-800 |
| C-Br Stretch | 500-600 |
Electronic Transitions and Chromophore Analysis
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems and chromophores. The indole (B1671886) ring system itself is a significant chromophore. The substitution pattern on the indole ring of this compound, with an acetyl group, a bromine atom, and a chlorine atom, would influence the wavelengths of maximum absorption (λmax).
The UV-Vis spectrum of an indole derivative typically shows two main absorption bands. The first, often referred to as the B-band, appears at shorter wavelengths (around 200-230 nm) and corresponds to higher energy π→π* transitions. The second, the L-band, is found at longer wavelengths (around 260-290 nm) and is characteristic of lower energy π→π* transitions within the indole ring. The presence of the acetyl group in conjugation with the indole ring is expected to cause a bathochromic (red) shift of the L-band to longer wavelengths, likely above 300 nm, due to the extension of the conjugated system. The halogen substituents may also induce slight shifts in the absorption maxima.
| Transition | Expected Absorption Range (nm) |
| π→π* (B-band) | ~200-230 |
| π→π* (L-band) | >290 (shifted due to conjugation) |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are indispensable for verifying the purity of a synthesized compound and for separating it from reaction byproducts and starting materials.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile compounds like this compound. A typical HPLC method would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with a small amount of an acid (like formic acid or trifluoroacetic acid) to improve peak shape. The compound would be detected using a UV detector set at one of the absorption maxima determined by UV-Vis spectroscopy. The retention time of the main peak would be characteristic of the compound, and the peak area percentage would provide a quantitative measure of its purity. For related compounds, such as 5-Bromo-4-chloro-3-nitro-7-azaindole, HPLC has been successfully used to confirm purity levels of 97%. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, GC-MS can provide information on both its purity and its molecular weight. The gas chromatogram would show a peak at a specific retention time, indicating the volatility and interaction of the compound with the GC column. The mass spectrometer would then fragment the eluted compound, producing a unique mass spectrum. This spectrum would show the molecular ion peak corresponding to the molecular weight of this compound, and a characteristic fragmentation pattern that can be used to confirm its structure. The isotopic pattern of bromine and chlorine would be a key feature in the mass spectrum, aiding in the confirmation of the presence of these halogens.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction. In the synthesis of this compound, TLC would be used to track the consumption of the starting materials and the formation of the product. A small spot of the reaction mixture is applied to a TLC plate (typically silica (B1680970) gel), which is then developed in an appropriate solvent system (eluent). The separated spots are visualized under UV light or by staining. The product, this compound, would have a specific retention factor (Rf) value, which would be different from the starting materials and any byproducts, allowing for a quick assessment of the reaction's status.
Theoretical and Computational Studies on 3 Acetyl 5 Bromo 7 Chloroindole
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
No specific data is available in the public domain regarding quantum chemical calculations for 3-Acetyl-5-bromo-7-chloroindole.
Density Functional Theory (DFT) Calculations for Ground State Properties
There are no published studies detailing the use of Density Functional Theory (DFT) to calculate the ground state properties of this compound.
HOMO-LUMO Analysis and Frontier Orbital Theory
A HOMO-LUMO analysis based on frontier orbital theory for this compound has not been reported in the scientific literature.
Electrostatic Potential Surface (ESP) Analysis
There are no available studies that present an Electrostatic Potential Surface (ESP) analysis for this compound.
Conformational Analysis and Molecular Dynamics Simulations
Specific conformational analysis or molecular dynamics simulations for this compound have not been found in the reviewed literature.
Energy Minimization and Conformational Sampling
There is no published data on the energy minimization and conformational sampling of this compound.
Dynamic Behavior of the Indole (B1671886) Scaffold
While the dynamic behavior of the indole scaffold is a subject of interest in broader computational studies of related biomolecules, no specific research detailing the dynamics of this compound is available. researchgate.net
Due to the highly specific nature of the query regarding "this compound," publicly available, in-depth theoretical and computational studies on this particular compound are not readily found. Scientific research, particularly computational modeling, is often highly specific and may not have been published for every conceivable chemical compound.
Therefore, a detailed article with specific data tables on the predicted spectroscopic parameters, computational prediction of reactivity, and structure-property relationship modeling for this compound cannot be generated at this time. Such an analysis would require dedicated computational chemistry research to be performed on this molecule.
While general principles of computational chemistry could be used to estimate these properties, the results would be novel research and not a summary of existing, published findings as requested. The strict adherence to providing detailed, sourced research findings for this specific compound cannot be met without available literature.
For context, theoretical and computational studies on related molecules, such as other substituted indoles or bromo-containing heterocyclic compounds, do exist. These studies utilize methods like Density Functional Theory (DFT) to predict NMR chemical shifts, vibrational frequencies, and to analyze molecular orbitals for reactivity insights. However, in keeping with the specific constraints of the request, information on these analogous compounds will not be presented.
Applications of 3 Acetyl 5 Bromo 7 Chloroindole As a Synthetic Intermediate
Precursor in the Synthesis of Diverse Indole (B1671886) Derivatives
The presence of bromo and chloro substituents on the indole core makes 3-Acetyl-5-bromo-7-chloroindole an ideal substrate for transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond at the C5 position is typically more reactive than the carbon-chlorine bond at C7, allowing for selective functionalization. Reactions such as Suzuki, Stille, Heck, and Sonogashira coupling can be employed to introduce a wide variety of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups. This strategic functionalization is foundational for synthesizing diverse indole derivatives.
The synthesis of functionalized indole derivatives is of significant interest in material science, particularly for the development of organic electronics. Indole-based structures are key components in organic light-emitting diodes (OLEDs) and organic semiconductors. By using this compound as a starting material, chemists can introduce tailored organic fragments through cross-coupling reactions. For instance, coupling with aromatic boronic acids (Suzuki reaction) can extend the π-conjugated system of the indole core. This extension is crucial for tuning the electronic and photophysical properties of the resulting molecule, such as its emission wavelength and charge-carrier mobility. Analogous 7-azaindole (B17877) derivatives have been successfully utilized as blue emitters in OLEDs, highlighting the potential of such heterocyclic cores in advanced materials. researchgate.net The acetyl group at the C3 position can also be modified to further fine-tune these properties or to improve solubility and film-forming characteristics.
Beyond materials, this compound serves as a crucial building block for constructing complex organic molecules. The ability to selectively functionalize the C5 and C7 positions, coupled with the reactivity of the C3-acetyl group, allows for a multi-step, divergent synthesis strategy. From this single intermediate, a library of compounds with varied substitution patterns can be generated. For example, after a Suzuki coupling at the C5 position, the acetyl group can be transformed into other functional groups—it can be reduced to an alcohol, converted to an oxime, or used in condensation reactions to build larger structures. This stepwise approach is essential for the total synthesis of natural products and other advanced organic compounds where precise control over the molecular architecture is required.
Building Block for Fused Heterocyclic Systems
The indole nucleus is a common scaffold in a vast number of polycyclic and fused heterocyclic systems. This compound is an excellent starting point for constructing such systems through annulation reactions, where a new ring is built onto the existing indole framework.
The functional groups on this compound provide multiple handles for intramolecular and intermolecular cyclization reactions to form fused systems like pyrroloindoles and carbazoles. Carbazoles, which consist of an indole ring fused with a benzene (B151609) ring, are known for their applications in materials and pharmaceuticals. Synthetic strategies could involve an initial cross-coupling reaction at the C5-bromo position to introduce a suitably functionalized aromatic ring, followed by an intramolecular cyclization to form the carbazole (B46965) skeleton. The acetyl group can direct or participate in these cyclization reactions, for example, through condensation with an adjacent functional group.
Annulation, or ring-forming, reactions are a powerful tool for generating molecular complexity. The acetyl group at the C3 position is particularly useful for this purpose. It can serve as an electrophilic site or, after deprotonation of its α-carbon, as a nucleophilic site. This dual reactivity allows it to participate in a variety of condensation and cyclization cascades to form new five- or six-membered rings. For instance, related compounds like 3-acetyl-N-alkyl-2-chloroindoles have been used to synthesize complex fused systems such as indolo[2,3-b]quinolines. rsc.org This demonstrates that the combination of a C3-acetyl group and a halogen on the pyrrole (B145914) ring is a potent synthon for building novel heterocyclic frameworks. Similar strategies applied to this compound could lead to the discovery of entirely new ring systems with unique properties.
Role in the Synthesis of Analogs for Structure-Activity Relationship Studies
In medicinal chemistry, the systematic modification of a lead compound to understand how structural changes affect biological activity—a process known as structure-activity relationship (SAR) studies—is fundamental to drug discovery. The well-defined substitution pattern of this compound makes it an exceptional scaffold for such studies.
The three distinct functional handles allow for the methodical synthesis of a library of analogs. Researchers can explore the chemical space around the indole core in a controlled manner:
C5 Position: The bromo group can be replaced with a wide array of substituents using robust cross-coupling chemistry. This allows for probing the effect of different sizes, shapes, and electronic properties at this position.
C7 Position: The less reactive chloro group can be functionalized under more forcing conditions, allowing for a second layer of diversification.
C3 Position: The acetyl group can be readily modified. It can be reduced to an ethyl group or a secondary alcohol, oxidized, or converted into various derivatives like oximes, hydrazones, or enaminones. researchgate.net
By synthesizing and testing these analogs, chemists can build a detailed map of the SAR for a particular biological target. This information is critical for optimizing lead compounds to improve potency, selectivity, and pharmacokinetic properties. The indole scaffold itself is a well-established "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic drugs. uninsubria.it The use of bromoindole-based building blocks has proven effective in developing inhibitors for various enzymes. nih.gov Therefore, derivatives of this compound are promising candidates for screening and development in various therapeutic areas.
Patent Landscape and Commercial Significance as an Intermediate
The commercial significance of a synthetic intermediate is directly tied to its role in the production of high-value end products, such as pharmaceuticals or agrochemicals. While 1-Acetyl-5-bromo-7-chloroindole is available from various chemical suppliers as a research and development compound, detailed public information regarding its incorporation into specific, large-scale commercial syntheses is limited.
The patent landscape for this specific compound is not densely populated with applications detailing its use in the manufacture of a marketed drug. However, the broader class of halogenated indoles is of immense interest to the pharmaceutical industry. For instance, related compounds like 5-bromo-7-azaindole (B68098) are crucial intermediates in the synthesis of targeted cancer therapies, such as the PARP inhibitor Veliparib. researchgate.netgoogle.comgoogle.com This highlights the potential commercial value of multi-halogenated indole and azaindole scaffolds.
The strategic placement of bromine and chlorine on the 1-Acetyl-5-bromo-7-chloroindole ring makes it a potentially valuable precursor for creating libraries of novel compounds for drug discovery screening. The ability to selectively modify the 5- and 7-positions allows for the systematic exploration of the structure-activity relationships (SAR) of a potential drug candidate.
Exploration of Biological Activities and Structure Activity Relationships of 3 Acetyl 5 Bromo 7 Chloroindole Analogs Non Clinical
In Vitro Evaluation of Biological Activity
The introduction of various functional groups onto the indole (B1671886) core allows for the fine-tuning of its interaction with biological targets. Halogenation, in particular, has been shown to significantly influence the biological properties of indole derivatives.
Melatonin (B1676174) Receptors:
The melatonin receptors, MT1 and MT2, are G-protein coupled receptors (GPCRs) that are important targets for the treatment of sleep disorders and circadian rhythm disturbances. The indoleamine hormone melatonin is their endogenous ligand. Research into synthetic analogs has revealed that the indole nucleus is a key pharmacophore. While direct binding data for 3-acetyl-5-bromo-7-chloroindole is not available, studies on related indole-based analogs have provided insights into the structural requirements for melatonin receptor affinity. nih.gov
For instance, conformational analysis and 3D-QSAR modeling of various indole analogs suggest that the C3 amidoethane side chain of melatonin prefers a folded conformation that is nearly orthogonal to the indole plane. nih.gov Furthermore, substitutions at the C2 position of the indole ring have been shown to remarkably increase binding affinity, suggesting a possible interaction point with the receptor around this position. nih.gov The development of naphthalenic melatonin receptor ligands has led to compounds with subpicomolar binding affinity to both MT1 and MT2 receptors. elsevierpure.com
RXFP3/4 Agonists:
The relaxin family peptide receptors 3 and 4 (RXFP3 and RXFP4) are class A GPCRs involved in various physiological processes, including energy homeostasis and stress responses. While their endogenous ligands are peptides (relaxin-3 and insulin-like peptide 5), small molecule agonists have been discovered. nih.gov Notably, an indole-containing scaffold has been identified as a dual agonist of RXFP3 and RXFP4. lookchem.comucl.ac.uk
Structure-activity relationship studies on a series of indole-containing amidinohydrazones identified potent and efficacious RXFP3 agonists with EC50 values below 10 nM. These compounds also exhibited high potency at RXFP4 but were highly selective over RXFP1. nih.gov Medicinal chemistry efforts have shown that the 5-position of the indole ring is a tunable position for modulating both RXFP3 and RXFP4 potency. lookchem.com
GSK-3 Inhibitors:
Glycogen synthase kinase 3 (GSK-3) is a serine/threonine kinase implicated in several diseases, including neurodegenerative disorders and cancer. While specific data for this compound is not available, a related compound, 5-bromo-3-indoxylacetate, has been identified as an inhibitor of GSK-3 with a pIC50 of 3.39. medchemexpress.com This suggests that the bromo-indole scaffold could serve as a starting point for the design of GSK-3 inhibitors. Synthetic small molecule inhibitors of mammalian GSK-3β have been shown to be effective in in vitro models. nih.gov
HIV-1 Integrase Inhibitors:
HIV-1 integrase is a crucial enzyme for viral replication, making it a prime target for antiretroviral therapy. nih.gov 3-Acetylindole (B1664109) derivatives have been recognized for their potential as HIV-1 integrase inhibitors. thepharmajournal.com More specifically, indole-2-carboxylic acid has been developed as a potent scaffold for integrase strand transfer inhibitors (INSTIs). nih.gov Structural optimizations of these derivatives, such as the introduction of a long branch on the C3 position of the indole core, have led to compounds with significantly increased inhibitory effects, with IC50 values as low as 0.13 μM. nih.gov
| Compound/Analog Class | Target Enzyme | Activity (IC50/pIC50) | Reference |
|---|---|---|---|
| 5-Bromo-3-indoxylacetate | GSK-3 | pIC50 = 3.39 | medchemexpress.com |
| Indole-2-carboxylic acid derivative (20a) | HIV-1 Integrase | 0.13 μM | nih.gov |
Halogenated indoles have demonstrated significant antimicrobial properties. A study on the antimicrobial activity of 16 halogenated indoles against Vibrio parahaemolyticus revealed that 4-bromoindole (B15604) and 5-bromoindole, as well as 4-chloroindole (B13527) and 5-chloroindole, exhibited the lowest minimum inhibitory concentrations (MIC) of 50 μg/mL. In comparison, 7-chloroindole (B1661978) showed a moderate MIC of 200 μg/mL. frontiersin.org These findings suggest that the position and nature of the halogen substituent are crucial for antimicrobial efficacy.
Another study reported the synthesis of 3-acetylindole derivatives and their evaluation as antimicrobial agents. Several of the tested compounds showed high antimicrobial activity. thepharmajournal.com
| Compound | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| 4-Bromoindole | Vibrio parahaemolyticus | 50 | frontiersin.org |
| 5-Bromoindole | Vibrio parahaemolyticus | 50 | frontiersin.org |
| 4-Chloroindole | Vibrio parahaemolyticus | 50 | frontiersin.org |
| 5-Chloroindole | Vibrio parahaemolyticus | 50 | frontiersin.org |
| 7-Chloroindole | Vibrio parahaemolyticus | 200 | frontiersin.org |
Beyond direct antimicrobial activity, indole derivatives have been investigated for their ability to inhibit bacterial virulence factors, a strategy that may reduce the development of antibiotic resistance. nih.gov Halogenated indoles, including 4-chloroindole and 7-chloroindole, have been shown to effectively inhibit biofilm formation, a key virulence factor for many pathogenic bacteria. frontiersin.orgnih.gov
In a study against Vibrio parahaemolyticus, 4-chloroindole at a concentration of 20 μg/mL inhibited over 80% of biofilm formation. frontiersin.orgnih.gov Notably, 7-chloroindole was also found to inhibit biofilm formation without affecting the growth of planktonic cells. frontiersin.orgnih.gov Furthermore, these chloroindoles were observed to cause visible damage to the bacterial cell membrane. frontiersin.orgnih.gov In another study, 4-chloroindole, along with other indole derivatives, was found to significantly inhibit the adherence and biofilm formation of Agrobacterium tumefaciens on various surfaces. nih.gov
The indole scaffold is a common feature in many anticancer agents. nih.gov Various substituted indole analogs have shown significant antiproliferative activity against a range of cancer cell lines.
A novel series of 5-chloro-indole-2-carboxylate derivatives demonstrated significant antiproliferative activity, with GI50 values ranging from 29 nM to 78 nM against pancreatic, breast, colon, and epithelial cancer cell lines. researchgate.netmdpi.com The most potent derivative in this series exhibited a GI50 of 29 nM, which was more potent than the reference drug erlotinib. mdpi.com These compounds are believed to exert their effects through the inhibition of EGFR and BRAF pathways. researchgate.net
| Compound/Analog Class | Cancer Cell Line | Activity (GI50/IC50) | Reference |
|---|---|---|---|
| 5-Chloro-indole-2-carboxylate (3e) | Pancreatic, Breast, Epithelial Cancer | GI50 = 29 nM | mdpi.com |
| 5-Chloro-indole-2-carboxylate (general) | Various | GI50 = 29-78 nM | researchgate.netmdpi.com |
Structure-Activity Relationship (SAR) Analysis from In Vitro Data
The in vitro data from studies on various analogs of this compound allow for a preliminary structure-activity relationship (SAR) analysis.
For antimicrobial activity , quantitative structure-activity relationship (QSAR) analyses have revealed that the presence of a chloro or bromo substituent at the C4 or C5 position of the indole ring is crucial for activity against Vibrio parahaemolyticus. frontiersin.orgnih.gov The position of the halogen also appears to be important, with 4- and 5-substituted indoles generally showing greater potency than 7-substituted ones.
In the context of antiproliferative activity , for the 5-chloro-indole-2-carboxylate series, the nature of the substituent at other positions on the indole ring significantly impacts potency. For instance, cyclization of certain side chains was found to decrease antiproliferative action, while the presence of an ethyl group at the C2 position was deemed important for activity. mdpi.com
Regarding receptor binding , for melatonin receptor ligands, substitutions at the C2 position of the indole can enhance binding affinity. nih.gov For RXFP3/4 agonists, the 5-position of the indole ring has been identified as a key site for modification to tune potency. lookchem.com
For enzyme inhibition , in the case of HIV-1 integrase inhibitors based on the indole-2-carboxylic acid scaffold, the introduction of a C6-halogenated benzene (B151609) and a long branch at the C3 position of the indole core was shown to increase inhibitory activity. nih.gov
Influence of Halogen Substituents on Activity
The nature and position of halogen substituents on the indole ring are critical determinants of biological activity. Halogen atoms can significantly alter a molecule's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability, thereby influencing its interaction with biological targets. nih.gov
Studies on various indole derivatives have consistently shown that halogenation can enhance biological effects. For instance, the presence of a bromine atom at the C5 position of the indole nucleus has been linked to increased antiproliferative activities in certain phytoalexin analogs. beilstein-archives.org In some cases, 5-bromo substitution has led to compounds with potency comparable or even superior to established drugs like cisplatin, while exhibiting lower toxicity in non-cancerous cell lines. beilstein-archives.org
Similarly, chlorine substitution is a common strategy in drug design to improve properties. The combination of both a bromo and a chloro substituent, as seen in this compound, creates a distinct electronic environment on the benzene portion of the indole ring. This di-halogenation pattern can lead to specific and potent interactions, though it can also present challenges in synthesis and may sometimes reduce inhibitory potency compared to mono-halogenated analogs. nih.gov The precise impact of the 5-bromo-7-chloro substitution pattern on the activity of 3-acetyl-indole requires specific investigation, but the existing literature on halogenated indoles suggests a high potential for potent biological activity.
Table 1: Influence of Halogen Substitution on Indole Activity
| Compound Type | Halogen Substituent(s) | Observed Effect on Activity | Reference |
| Indole Phytoalexins | 5-Bromo | Increased antiproliferative activity | beilstein-archives.org |
| Meridianin Analogs | Single Bromine (C5 or C6) | Improvement in kinase inhibitory potency | nih.gov |
| Meridianin Analogs | Two Bromine Substitutions | Slight reduction in inhibitory potency | nih.gov |
| 1H-indole-2-carboxamides | Chloro or Fluoro (C5) | Enhanced CB1 receptor modulation | beilstein-archives.org |
Role of the Acetyl Group in Biological Interactions
The acetyl group at the C3 position of the indole ring is a key structural feature that significantly influences the molecule's biological profile. 3-Acetyl indole itself is a crucial starting material for the synthesis of a wide array of bioactive indole alkaloids, including anticancer, antiviral, and anti-inflammatory agents. nih.govresearchgate.netdntb.gov.uaeurekaselect.comresearcher.life This highlights the importance of the C3-acetyl moiety as a versatile chemical handle and a pharmacophoric element.
The acetyl group, being a hydrogen bond acceptor, can play a direct role in the binding of the molecule to its biological target. nih.gov For example, in studies of related indole derivatives, the presence of a strong hydrogen bond acceptor at the C3 position was found to be crucial for interaction with biological receptors and subsequent activity. nih.gov The carbonyl oxygen of the acetyl group can form hydrogen bonds with amino acid residues in a protein's active site, contributing to the stability of the ligand-protein complex. While a trifluoroacetyl group at C3 has been shown to significantly increase the activity profile in some indole series, the standard acetyl group remains a potent contributor to biological interactions. nih.gov
Impact of Indole Ring Substitution Pattern on Biological Efficacy
Structure-activity relationship (SAR) studies on diverse indole libraries have revealed that the substitution pattern is paramount. For instance, in some series, substitution at position 4 of the indole ring was found to be least favorable, whereas substitution at position 7 was most favorable for certain activities. dntb.gov.ua The combination of substituents in this compound—a C3 acyl group and halogenation at both C5 and C7—is a pattern found in some marine-derived alkaloids known for their potent kinase inhibitory activities. nih.gov This suggests that analogs of this compound could be explored for similar therapeutic applications. The interplay between the electron-withdrawing effects of the halogens and the acetyl group likely modulates the reactivity and binding affinity of the entire molecule.
In Silico Screening and Molecular Docking for Target Identification
In the absence of extensive experimental data, computational methods such as virtual screening and molecular docking provide powerful tools to hypothesize potential biological targets for novel compounds like this compound. researchgate.net
Virtual Screening for Potential Biological Targets
Virtual screening involves computationally searching large libraries of biological targets to identify proteins that are likely to bind to a given ligand. For a molecule like this compound, a virtual screening campaign would typically involve docking the structure against a panel of known drug targets, particularly those for which other indole derivatives have shown activity, such as kinases, G-protein coupled receptors, and various enzymes. researchgate.netnih.gov Given the structural similarities to kinase inhibitors, a focused screening against the human kinome would be a rational starting point to identify potential protein targets involved in cell signaling and proliferation pathways.
Ligand-Protein Interaction Analysis
Once potential targets are identified through virtual screening, molecular docking is used to predict the preferred binding mode and to analyze the specific interactions between the ligand and the protein's active site. nih.gov For this compound, a docking study would likely reveal key interactions:
Hydrogen Bonding: The carbonyl oxygen of the C3-acetyl group and the indole N-H group are prime candidates for forming hydrogen bonds with amino acid residues.
Halogen Bonds: The bromine and chlorine atoms at positions C5 and C7 could form halogen bonds with electron-donating atoms (like oxygen or sulfur) in the protein backbone or side chains, contributing to binding affinity and selectivity. nih.gov
Hydrophobic Interactions: The aromatic indole ring itself can engage in π-π stacking or hydrophobic interactions with nonpolar residues in the binding pocket.
These computational analyses can generate testable hypotheses about the mechanism of action and guide the design of future experimental studies.
Table 2: Predicted Ligand-Protein Interactions for a Hypothetical 3-Acetyl-5,7-dihaloindole Complex
| Interaction Type | Ligand Moiety Involved | Potential Protein Residue Partners |
| Hydrogen Bond | Indole N-H | Asp, Glu, Carbonyl O |
| Hydrogen Bond | C3-Acetyl Carbonyl | Asn, Gln, Ser, Thr, Arg, Lys |
| Halogen Bond | C5-Bromo, C7-Chloro | Backbone Carbonyls, Ser, Thr, Asp, Glu |
| Hydrophobic/π-stacking | Indole Ring System | Phe, Tyr, Trp, Leu, Val |
Future Directions in the Biological Exploration of this compound Analogs
The exploration of this compound and its analogs is still in its nascent stages, with significant potential for future research. Key future directions include:
Targeted Synthesis and SAR Studies: A systematic synthesis of analogs, varying the halogen at positions 5 and 7 and modifying the C3-acetyl group, is necessary to build a comprehensive structure-activity relationship profile. This will help in optimizing potency and selectivity. nih.gov
Experimental Target Validation: The predictions from in silico screening must be validated through in vitro biochemical and biophysical assays against the identified protein targets.
Cell-Based Assays: The biological activity of these compounds needs to be evaluated in relevant cell-based models to assess their effects on cellular processes such as proliferation, apoptosis, and inflammation.
Advanced Drug Delivery Systems: Given that halogenated compounds can sometimes have poor solubility, exploring novel formulation and drug delivery strategies may be necessary to improve their pharmacokinetic properties for potential in vivo studies.
Conclusion and Future Research Directions
Summary of Current Knowledge Gaps for 3-Acetyl-5-bromo-7-chloroindole
A comprehensive review of the existing literature reveals a significant lack of specific data for This compound . The primary knowledge gaps can be summarized as follows:
Validated Synthetic Pathways: There are no published, optimized, and high-yielding synthetic routes specifically for This compound . While general methods for indole (B1671886) acetylation are known, the regioselectivity on a di-halogenated indole such as 5-bromo-7-chloroindole presents a significant challenge. researchgate.net The Friedel-Crafts acylation is a common method for introducing an acetyl group at the C3 position of indoles, typically using acetyl chloride or acetic anhydride (B1165640) with a Lewis acid catalyst. sigmaaldrich.com However, the success and regioselectivity of this reaction are highly dependent on the existing substituents on the indole ring.
Physicochemical and Spectroscopic Characterization: Detailed experimental data on the melting point, boiling point, solubility, and other physical properties are not available. Furthermore, comprehensive spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) have not been published, which are crucial for the unambiguous identification and characterization of the compound.
Reactivity Profile: The reactivity of This compound in various chemical transformations has not been investigated. The interplay of the electron-withdrawing acetyl group and the halogen atoms at the C5 and C7 positions is expected to significantly influence the nucleophilicity and electrophilicity of the indole ring, but the specifics of this influence remain unknown.
Biological Activity Screening: There is no public data on the biological evaluation of this specific compound. While many 3-acetylindole (B1664109) derivatives have been explored for their antimicrobial, antioxidant, and other pharmacological activities, the unique substitution pattern of This compound means its biological profile is completely uncharted. thepharmajournal.com
Emerging Synthetic Methodologies and Functionalization Strategies
Future research should focus on establishing efficient and selective synthetic routes to This compound . One plausible approach would be the direct Friedel-Crafts acylation of 5-bromo-7-chloroindole. However, given the potential for side reactions and regioselectivity issues with existing substituents, modern synthetic methods could offer more elegant solutions. sigmaaldrich.com
Recent advances in C-H functionalization offer a promising avenue for the synthesis and further derivatization of such poly-substituted indoles. researchgate.net Transition-metal-catalyzed cross-coupling reactions, which have been extensively used for the functionalization of halo-indoles, could be adapted for the late-stage introduction of the acetyl group or for further modification of the This compound core.
Moreover, the development of one-pot and multicomponent reactions involving indole derivatives represents a green and efficient strategy for generating molecular diversity. nih.govresearchgate.net Exploring such reactions with a pre-functionalized indole like 5-bromo-7-chloroindole could provide a direct entry to a library of related compounds, including the target molecule.
| Synthetic Strategy | Potential Application to this compound | Key Advantages |
| Friedel-Crafts Acylation | Acetylation of 5-bromo-7-chloroindole at the C3 position. sigmaaldrich.com | Well-established, readily available reagents. |
| C-H Functionalization | Direct introduction of the acetyl group at the C3 position of 5-bromo-7-chloroindole. | Atom-economical, avoids pre-functionalization. |
| Cross-Coupling Reactions | Further derivatization at the bromo or chloro positions. | High functional group tolerance, modular. |
| Multicomponent Reactions | Rapid assembly of complex molecules from 5-bromo-7-chloroindole. nih.govresearchgate.net | High efficiency, combinatorial library synthesis. |
Advanced Computational Approaches for Predictive Modeling
In the absence of experimental data, computational chemistry can provide valuable insights into the properties and reactivity of This compound . Density Functional Theory (DFT) calculations can be employed to predict its geometry, electronic structure, and spectroscopic signatures. Such studies can help in understanding the influence of the substituents on the aromaticity and reactivity of the indole core.
Computational models can also be used to predict the regioselectivity of further electrophilic or nucleophilic substitution reactions on the This compound scaffold. For instance, analyzing the calculated energies of Wheland intermediates for electrophilic attack at different positions can predict the most likely site of reaction, which can be influenced by steric hindrance from the existing acetyl group. wuxiapptec.com This predictive power can guide the design of synthetic strategies for creating new derivatives.
Furthermore, molecular docking simulations could be used to hypothetically screen This compound against various biological targets, helping to prioritize experimental testing for specific non-clinical applications based on its predicted binding affinity and mode of interaction.
Untapped Potential in Novel Chemical and Biological Applications (Non-Clinical)
The unique substitution pattern of This compound suggests several untapped avenues for application in both chemistry and biology, beyond the clinical realm.
The presence of multiple halogen atoms makes it a potential candidate for applications in materials science, for example, as a building block for organic semiconductors or flame-retardant materials. Polyhalogenated aromatic compounds have been noted for their unique electronic properties and environmental persistence, making them interesting subjects for environmental science and toxicology research as well. nih.gov
In the biological sphere, many halogenated indoles exhibit potent and selective activities. The combination of bromo and chloro substituents with the 3-acetyl group could lead to novel antimicrobial or antifungal agents. thepharmajournal.comnih.gov The 3-acetylindole moiety itself is a key pharmacophore in many bioactive compounds. researchgate.net Therefore, This compound could serve as a valuable intermediate for the synthesis of more complex molecules with potential applications in agriculture (e.g., as pesticides or herbicides) or as probes for chemical biology research. The exploration of its activity in areas such as quorum sensing inhibition or as an enzyme inhibitor could yield interesting results.
Q & A
Q. What are the standard synthetic routes for preparing 3-Acetyl-5-bromo-7-chloroindole, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves sequential halogenation and acetylation of an indole precursor. For bromination, N-bromosuccinimide (NBS) in acetic acid at 0–25°C is effective for regioselective substitution at the 5-position . Chlorination at the 7-position can be achieved using chlorine gas or sulfuryl chloride (SO₂Cl₂) under controlled conditions (e.g., anhydrous DCM at −10°C). Acetylation of the 3-position is performed using acetyl chloride in the presence of a Lewis acid catalyst like AlCl₃. Optimization includes monitoring reaction progress via TLC, adjusting stoichiometry (1.2–1.5 equivalents of halogenating agents), and using recrystallization (e.g., ethanol/water mixtures) for purification .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation be approached?
Key techniques include:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals, particularly for aromatic protons. The acetyl group’s methyl signal typically appears at δ 2.6–2.8 ppm .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
- FT-IR : Validate acetyl C=O stretch at ~1680–1700 cm⁻¹ and indole N–H at ~3400 cm⁻¹. Cross-referencing with databases like CCDC (e.g., CCDC-2191474 for analogous structures) ensures accuracy .
Q. What solvent systems and chromatographic methods are optimal for purifying this compound?
Use gradient elution with ethyl acetate/hexane (10–40%) on silica gel for column chromatography. For polar impurities, reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) improves resolution. Recrystallization in ethanol/water (7:3) yields high-purity crystals (>98%) .
Q. How can researchers assess the stability of this compound under various storage conditions?
Conduct accelerated stability studies:
Q. What computational tools are suitable for predicting the reactivity of this compound in cross-coupling reactions?
Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model electronic effects of substituents. Fukui indices identify nucleophilic/electrophilic sites, while molecular docking (AutoDock Vina) predicts binding affinity in biological studies. Compare results with experimental data (e.g., Suzuki coupling yields) to validate models .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound, particularly regioisomers?
Use 2D NMR (NOESY/ROESY) to distinguish regioisomers by spatial correlations. For ambiguous cases, single-crystal X-ray diffraction (SC-XRD) provides definitive structural assignments. Cross-validate with computational NMR shift predictions (e.g., ACD/Labs or ChemDraw) .
Q. What strategies optimize catalytic systems for Suzuki-Miyaura couplings involving this compound?
Screen palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands (XPhos, SPhos) in solvent systems (toluene/EtOH or DMF/H₂O). Use microwave-assisted synthesis (100–120°C, 30 min) to enhance reaction rates. Monitor regioselectivity via LC-MS and adjust base (K₂CO₃ vs. Cs₂CO₃) to suppress dehalogenation side reactions .
Q. How do steric and electronic effects of the acetyl group influence the biological activity of this compound derivatives?
Perform structure-activity relationship (SAR) studies:
Q. What green chemistry approaches minimize waste in large-scale syntheses of this compound?
Implement solvent recycling (e.g., distillation of DCM) and replace toxic reagents:
- Use H₂O₂/FeCl₃ for oxidation instead of CrO₃.
- Employ continuous flow reactors to reduce energy consumption and improve safety.
- Calculate E-factors (kg waste/kg product) and atom economy to benchmark sustainability .
Q. How can researchers design experiments to study the electrochemical behavior of this compound in redox-mediated applications?
Perform cyclic voltammetry (CV) in aprotic solvents (DMF or acetonitrile) with a glassy carbon electrode. Analyze reduction potentials to identify sites for functionalization. Compare with DFT-calculated HOMO/LUMO energies. Controlled-potential electrolysis isolates intermediates for mechanistic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
